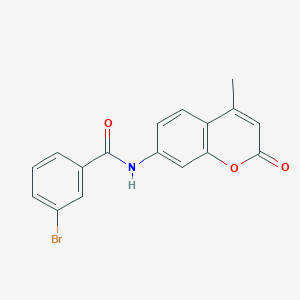![molecular formula C19H22ClN3O2 B1223916 [4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone](/img/structure/B1223916.png)
[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone is a member of piperazines.
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
The compound's structural properties have been characterized in detail. For instance, a similar compound was analyzed through X-ray diffraction (XRD) study, revealing specific crystalline properties (Lakshminarayana et al., 2009). Such studies are essential for understanding the molecular geometry and potential interaction mechanisms.
Antimicrobial Activity
Compounds structurally related to the query compound have been synthesized and tested for their antimicrobial activity. Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives that showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential applications in developing new antimicrobial agents.
Potential in Parkinson's Disease Imaging
A study by Wang et al. (2017) involved the synthesis of a compound structurally similar to the query for use in imaging LRRK2 enzyme in Parkinson's disease using PET scans (Wang et al., 2017). This indicates its potential role in neurological research and diagnostics.
Enzyme Inhibitory Activity
A series of compounds, including ones structurally similar to the query compound, were synthesized and screened for their inhibitory activity against enzymes like α-glucosidase (Abbasi et al., 2019). This points to potential therapeutic applications in treating conditions like diabetes.
G Protein-Coupled Receptor Antagonists
Compounds structurally related to the query have been synthesized as antagonists of G protein-coupled receptors, such as NPBWR1 (GPR7) (Romero et al., 2012). This research contributes to understanding signal transduction pathways and could aid in developing new therapeutic agents.
Structural Isomorphism in Small Heterocyclic Analogues
Studies on isomorphous structures, such as those involving the chloro-methyl exchange rule, can inform the synthesis of new compounds with desired properties (Swamy et al., 2013). This is crucial for designing drugs with specific molecular interactions.
Propriétés
Nom du produit |
[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone |
|---|---|
Formule moléculaire |
C19H22ClN3O2 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-ethoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C19H22ClN3O2/c1-3-25-18-16(5-4-8-21-18)19(24)23-11-9-22(10-12-23)17-13-15(20)7-6-14(17)2/h4-8,13H,3,9-12H2,1-2H3 |
Clé InChI |
CBVFPRUULJLOTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
SMILES canonique |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B1223834.png)
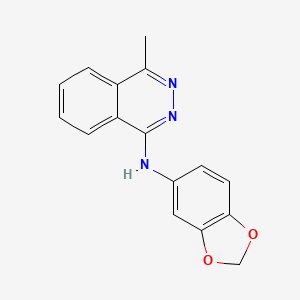
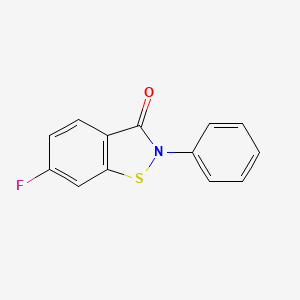
![N-[2-(propan-2-ylamino)-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223837.png)
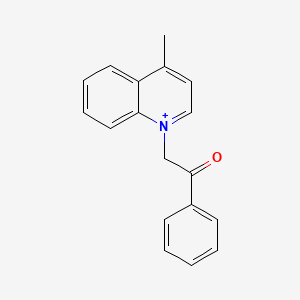
![(5Z)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223840.png)
![2-[(2E)-2-(1,4-dimethylquinolin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B1223841.png)
![N-[(tert-butylamino)-oxomethyl]-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1223845.png)
![5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1223846.png)
![6-Propan-2-yl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B1223847.png)

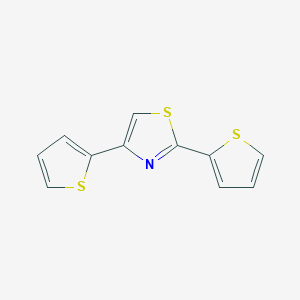
![2-Acetamido-4,5-dimethyl-3-thiophenecarboxylic acid [2-(2-chloro-5-methylsulfonylanilino)-2-oxoethyl] ester](/img/structure/B1223853.png)
